1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane
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Overview
Description
1-Butyl-4-methyl-2,6,7-trioxabicyclo(222)octane is a chemical compound with the molecular formula C10H18O3 It is a member of the trioxabicyclo[222]octane family, characterized by a bicyclic structure containing three oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with formaldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4-Methyl-2,6,7-trioxabicyclo(2.2.2)octane
- 2,6,7-Trioxabicyclo(2.2.2)octane-4-methanol, 1-methyl-
- 4-Methyl-1-phospha-2,6,7-trioxabicyclo(2.2.2)octane
Comparison: 1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane is unique due to its butyl and methyl substituents, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
60028-22-0 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-butyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18O3/c1-3-4-5-10-11-6-9(2,7-12-10)8-13-10/h3-8H2,1-2H3 |
InChI Key |
HYCWUPAZHJSYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC12OCC(CO1)(CO2)C |
Origin of Product |
United States |
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